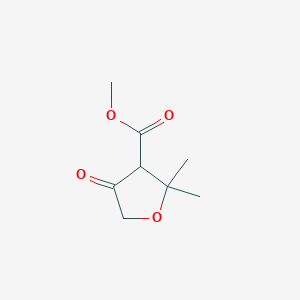

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate

Description

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate (C₈H₁₂O₄) is a cyclic ester derivative featuring a substituted oxolane (tetrahydrofuran) ring. Its structure includes a ketone group at the 4-position, two methyl substituents at the 2-position, and a methyl ester at the 3-position. The compound has a monoisotopic mass of 172.07356 Da and an InChIKey of ULQFVFRZYKWDME-UHFFFAOYSA-N .

Properties

IUPAC Name |

methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)6(7(10)11-3)5(9)4-12-8/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQFVFRZYKWDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)CO1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-21-6 | |

| Record name | methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring and carboxylate functional group. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing oxolane structures have shown effectiveness against various bacterial strains.

- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The structural features may allow for interaction with specific enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various oxolane derivatives. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 500 to 1000 µg/mL.

- Antitumor Activity :

- Enzyme Interaction Studies :

Data Table: Biological Activity Overview

| Biological Activity | Model/Assay Type | Result |

|---|---|---|

| Antimicrobial | MIC against bacterial strains | Effective against S. aureus (MIC: 500 µg/mL) |

| Antitumor | MTT assay on cancer cell lines | Growth inhibition (IC50: 10–50 µM) |

| Enzyme inhibition | Molecular docking studies | Potential binding to cancer-related kinases |

The proposed mechanisms by which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in both microbial resistance and tumor growth.

- Signal Transduction Pathways : By interacting with specific kinases or receptors, it may alter signaling cascades that promote cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct literature on Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate, comparisons are inferred from structural analogs and functional group chemistry.

Functional Group Analysis

- Ester Group : The methyl ester at position 3 is a common moiety in bioactive and synthetic compounds. For example, dimethyl fumarate (C₆H₈O₄), an Nrf2 activator, shares ester functionality but lacks cyclic structure and ketone groups .

- Ketone Group: The 4-oxo group is comparable to ketones in triterpenoids like bardoxolone methyl (C₂₆H₂₈O₅), which also activates Nrf2 but features a more complex polycyclic framework .

Structural Analogs

Reactivity and Stability

- Steric Effects : The 2,2-dimethyl groups likely reduce ring puckering flexibility compared to unsubstituted oxolanes, as seen in cyclopentane derivatives where substituents influence pseudorotation dynamics .

- Electrophilic Reactivity: The 4-oxo group may engage in nucleophilic additions or serve as a hydrogen-bond acceptor, akin to ketones in triterpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.